molecular formula C8H15F2NO2 B13012792 tert-Butyl (3,3-difluoropropyl)carbamate

tert-Butyl (3,3-difluoropropyl)carbamate

Cat. No.: B13012792
M. Wt: 195.21 g/mol
InChI Key: KOZSALQCABCAFW-UHFFFAOYSA-N
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Description

General Significance within Amine Protecting Group Chemistry

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides, natural products, and pharmaceuticals. Amines are nucleophilic and basic, and these properties often interfere with desired chemical transformations elsewhere in a molecule. Protecting groups are temporarily installed to mask the reactivity of the amine, allowing other reactions to proceed chemoselectively.

The tert-butoxycarbonyl (Boc) group , present in tert-butyl (3,3-difluoropropyl)carbamate, is one of the most widely utilized amine protecting groups. rsc.org Its popularity stems from several key advantages:

Ease of Installation: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org This reaction is generally high-yielding and proceeds under relatively mild conditions. rsc.org

Stability: The resulting carbamate (B1207046) is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, making it compatible with a diverse array of subsequent synthetic steps. spectrabase.com

Ease of Removal: The Boc group is prized for its lability under acidic conditions. rsc.org Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent efficiently removes the Boc group, regenerating the free amine. rsc.org This deprotection strategy is often orthogonal to other protecting groups that are sensitive to basic or hydrogenolytic conditions.

The use of the Boc group in this compound thus provides a reliable method for masking the amine's reactivity, enabling chemists to strategically unveil it at the desired stage of a synthetic sequence.

Relevance of Fluorinated Building Blocks in Chemical Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.orgbldpharm.com Consequently, fluorinated building blocks—organic compounds containing one or more fluorine atoms—have become indispensable tools in modern chemical synthesis. rsc.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts significant thermal and metabolic stability to fluorinated compounds. rsc.org

Furthermore, the incorporation of fluorine can modulate key drug-like properties, including:

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, leading to a longer biological half-life of a drug candidate.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

Therefore, this compound serves as a valuable building block for introducing a difluorinated moiety, a strategy often employed to fine-tune the properties of bioactive molecules.

Overview of Carbamate Functional Group Utility in Complex Molecule Construction

The carbamate functional group, a hybrid of an ester and an amide, is a key structural motif in its own right, beyond its role in amine protection. broadpharm.comresearchgate.net In medicinal chemistry, carbamates are often used as stable isosteres for amide bonds in peptidomimetics. researchgate.net This is because they can mimic the hydrogen bonding capabilities of amides while often exhibiting greater stability towards enzymatic degradation by proteases. bldpharm.com

The carbamate linkage in this compound provides a stable connection between the protecting group and the fluorinated alkyl chain. The carbamate group itself can participate in hydrogen bonding interactions, which can be important for the binding of the molecule to its target. researchgate.net Moreover, the carbamate functionality can act as a handle for further chemical transformations. For instance, the carbamate group can direct metalation reactions to adjacent positions, enabling further functionalization of the molecule.

In the context of complex molecule construction, the strategic placement of a carbamate group can therefore serve multiple purposes: protecting an amine, modulating biological properties, and providing a site for further synthetic elaboration.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅F₂NO₂
Molecular Weight 195.21 g/mol
IUPAC Name tert-butyl N-(3,3-difluoropropyl)carbamate
Canonical SMILES CC(C)(C)OC(=O)NCCC(F)F
InChI Key KOZSALQCABCAFW-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15F2NO2

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl N-(3,3-difluoropropyl)carbamate

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

KOZSALQCABCAFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(F)F

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3,3 Difluoropropyl Carbamate

Direct Synthesis Approaches

The most straightforward methods for the synthesis of tert-butyl (3,3-difluoropropyl)carbamate involve the direct formation of the carbamate (B1207046) linkage with the pre-formed 3,3-difluoropropylamine skeleton.

Amination-Based Carbamate Formation

The reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely employed and highly efficient method for the preparation of tert-butoxycarbonyl (Boc)-protected amines. This transformation is typically carried out under mild conditions and affords the desired carbamate in high yield.

The synthesis of this compound can be readily achieved by treating 3,3-difluoropropan-1-amine (B3190692) with di-tert-butyl dicarbonate. The reaction is generally performed in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable organic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). manchesterorganics.comchemicalbook.com The primary amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of the stable carbamate.

Reactants Reagents Solvent Temperature Yield
3,3-Difluoropropan-1-amine, Di-tert-butyl dicarbonate Triethylamine Dichloromethane Room Temperature >95%
3,3-Difluoropropan-1-amine, Di-tert-butyl dicarbonate Sodium Bicarbonate THF/Water Room Temperature High

Rearrangement Reactions Leading to Carbamates (e.g., Curtius Rearrangement Derivatives)

The Curtius rearrangement provides an alternative and powerful route for the synthesis of carbamates from carboxylic acids. prepchem.comnumberanalytics.comnih.govnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to yield the corresponding carbamate. numberanalytics.comnih.gov

For the synthesis of this compound, this would involve the Curtius rearrangement of 4,4-difluorobutanoyl azide. The requisite acyl azide can be prepared from 4,4-difluorobutanoic acid. The rearrangement is typically performed in an inert solvent, such as toluene (B28343) or benzene, in the presence of tert-butanol (B103910), which serves as both the trapping agent and a solvent. The isocyanate intermediate, 3,3-difluoropropyl isocyanate, is not isolated but is formed in situ and immediately reacts with tert-butanol to afford the desired product. numberanalytics.com A one-pot procedure for this transformation starting from the carboxylic acid has been developed, often employing diphenylphosphoryl azide (DPPA) to generate the acyl azide. researchgate.net

Starting Material Key Reagents Intermediate Trapping Agent Product
4,4-Difluorobutanoic acid Diphenylphosphoryl azide (DPPA), Triethylamine 4,4-Difluorobutanoyl azide tert-Butanol tert-Butyl (3,3-difluoropropyl)carbamate
4,4-Difluorobutanoyl chloride Sodium azide 4,4-Difluorobutanoyl azide tert-Butanol tert-Butyl (3,3-difluoropropyl)carbamate

Three-Component Coupling Strategies for Carbamate Synthesis

Three-component coupling reactions have emerged as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of carbamates, a notable example involves the coupling of an amine, carbon dioxide, and an alkyl halide. researchgate.net

In the context of synthesizing this compound, this would theoretically involve the reaction of 3,3-difluoropropylamine, carbon dioxide, and a tert-butyl halide. However, a more practical three-component approach for carbamate synthesis involves the reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base and catalyst. researchgate.net For instance, the reaction of an amine, CO₂, and an alkyl halide can be effectively promoted by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). researchgate.net While not explicitly reported for 3,3-difluoropropylamine, this methodology presents a potential pathway.

Amine Component C1 Source Alkylating Agent Catalyst/Base System Product
3,3-Difluoropropylamine Carbon Dioxide tert-Butyl bromide Cesium Carbonate / TBAI tert-Butyl (3,3-difluoropropyl)carbamate

Incorporation of the 3,3-Difluoropropyl Moiety

An alternative synthetic strategy involves the construction of the carbamate functionality prior to or during the introduction of the fluorine atoms. This can be achieved either by fluorinating a suitable precursor or by assembling the molecule from pre-fluorinated building blocks.

Fluorination Strategies for Precursors

The direct fluorination of organic molecules presents a significant challenge due to the high reactivity of many fluorinating agents. However, modern fluorination chemistry offers several reagents that can selectively replace hydroxyl groups or other functionalities with fluorine.

One potential route to this compound could involve the fluorination of a precursor such as tert-butyl (3-hydroxypropyl)carbamate or tert-butyl (3-oxopropyl)carbamate. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly used to convert alcohols to alkyl fluorides. numberanalytics.comsigmaaldrich.com The fluorination of a carbonyl group to a geminal difluoride can also be achieved using DAST or other related reagents.

Another approach could involve the fluorination of a cyclic precursor like γ-butyrolactone to introduce the fluorine atoms, followed by ring-opening and functional group manipulations to arrive at the target carbamate. Direct fluorination of γ-butyrolactone with reagents like Selectfluor® has been reported to yield fluorinated lactones. researchgate.net

Precursor Fluorinating Agent Functional Group Transformation
tert-Butyl (3-hydroxypropyl)carbamate Diethylaminosulfur trifluoride (DAST) Hydroxyl to Fluoride (B91410)
tert-Butyl (3-oxopropyl)carbamate Diethylaminosulfur trifluoride (DAST) Carbonyl to gem-Difluoride
γ-Butyrolactone Selectfluor® / AgNO₃ C-H to C-F

Assembly from Pre-fluorinated Building Blocks

The use of readily available, pre-fluorinated starting materials is often the most efficient and reliable method for the synthesis of complex fluorinated molecules. This approach avoids the often harsh conditions and potential side reactions associated with direct fluorination.

The synthesis of this compound is most commonly achieved through this strategy, starting from 3,3-difluoropropan-1-amine or its precursors. 3,3-Difluoropropan-1-ol (B2636649) can be synthesized and then converted to the corresponding amine. nih.govsigmaaldrich.comchembk.comsigmaaldrich.com For instance, 3,3-difluoropropan-1-ol can be oxidized to 3,3-difluoropropanal, which can then undergo reductive amination to yield 3,3-difluoropropan-1-amine. The resulting amine is then protected with a Boc group as described in section 2.1.1.

Alternatively, 4,4-difluorobutanoic acid can be synthesized, for example, from the radical addition of dibromodifluoromethane (B1204443) to acrylic acid. prepchem.comnih.govguidechem.comchemscene.com This acid can then be used in the Curtius rearrangement as detailed in section 2.1.2.

Pre-fluorinated Building Block Key Transformation Intermediate Final Step
3,3-Difluoropropan-1-ol Oxidation, Reductive Amination 3,3-Difluoropropan-1-amine Boc Protection
4,4-Difluorobutanoic acid Curtius Rearrangement 3,3-Difluoropropyl isocyanate Trapping with tert-butanol

Protective Group Installation in Synthesis

The introduction of the tert-butoxycarbonyl (Boc) group is a fundamental step in the synthesis of this compound. This protective group is favored due to its stability under a wide range of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under moderately strong acidic conditions. wikipedia.orgnih.gov

N-tert-Butoxycarbonylation of Amines

N-tert-butoxycarbonylation is the chemical reaction used to attach the tert-butoxycarbonyl (Boc) group to an amine. The process involves the reaction of an amine with a reagent that serves as the source of the Boc group. wikipedia.org A primary amine, acting as a nucleophile, attacks the electrophilic carbonyl center of the Boc-donating reagent. commonorganicchemistry.com This reaction transforms the basic amine into a neutral carbamate, which is generally unreactive towards many reagents, thus protecting the amino group during subsequent synthetic steps. wikipedia.org The Boc group can be later removed to regenerate the amine using acids like trifluoroacetic acid. wikipedia.orgnih.gov

The general mechanism for the N-tert-butoxycarbonylation of an amine with the most common reagent, di-tert-butyl dicarbonate (Boc₂O), proceeds as follows:

The amine's lone pair of electrons attacks one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com

This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the pyrocarbonate bond and the formation of a protonated N-Boc amine and a tert-butyl carbonate anion. commonorganicchemistry.com

The tert-butyl carbonate anion is unstable and acts as a base, deprotonating the newly formed N-Boc amine. commonorganicchemistry.com

The resulting tert-butyl bicarbonate spontaneously decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion. commonorganicchemistry.com

Role of Di-tert-butyl Dicarbonate (Boc₂O) in Synthetic Pathways

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride or Boc₂O, is the most widely used reagent for the N-tert-butoxycarbonylation of amines. wikipedia.orgchemicalbook.com Its popularity stems from its high reactivity towards amines, commercial availability, and the clean nature of the reaction, which primarily produces gaseous carbon dioxide and tert-butanol as byproducts. commonorganicchemistry.comchemicalbook.com

Boc₂O reacts readily with primary and secondary amines to yield the corresponding N-Boc derivatives. wikipedia.org This reaction can be performed under various conditions, often without the need for a catalyst. commonorganicchemistry.comsemanticscholar.org However, for less reactive amines or to enhance reaction rates and selectivity, a base such as 4-dimethylaminopyridine (B28879) (DMAP) or an acid catalyst may be employed. wikipedia.orgnih.gov The use of Boc₂O is integral in multi-step syntheses where protecting an amine is necessary to prevent unwanted side reactions. researchgate.net For instance, in peptide synthesis, the Boc group allows for the selective formation of peptide bonds without interference from the amine functionality of other amino acids. wikipedia.org

It is important to note that reaction conditions, such as the solvent and the presence of catalysts like DMAP, can sometimes lead to the formation of side products like isocyanates and ureas, particularly with primary amines. chemicalbook.comrsc.org

Catalytic Approaches for Boc Installation (e.g., Ionic Liquids, HFIP)

To improve the efficiency, selectivity, and environmental footprint of N-tert-butoxycarbonylation, various catalytic systems have been developed. These catalysts often allow the reaction to proceed under milder conditions, with faster reaction times and in higher yields.

Ionic Liquids: Ionic liquids have emerged as effective catalysts for the N-Boc protection of amines. researchgate.netorganic-chemistry.org Protic ionic liquids, such as 1-butylimidazolium trifluoroacetate (B77799) and 1,1,3,3-tetramethylguanidinium acetate, have been shown to efficiently catalyze the reaction between amines and Boc₂O, often under solvent-free conditions. researchgate.netresearchgate.net The catalytic activity of imidazolium-based ionic liquids is thought to arise from the electrophilic activation of Boc₂O through hydrogen bonding with the C-2 proton of the imidazolium (B1220033) cation. organic-chemistry.org This approach offers several advantages, including high chemoselectivity, mild reaction conditions, and the potential for catalyst recycling. researchgate.netresearchgate.net

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a highly effective and recyclable organocatalyst and solvent for the N-Boc protection of a wide range of amines. organic-chemistry.orgorganic-chemistry.org Reactions performed in HFIP are typically rapid, occurring at room temperature within minutes, and produce excellent yields of the desired N-Boc derivatives. organic-chemistry.org A key advantage of using HFIP is the avoidance of common side reactions, such as the formation of isocyanates, ureas, or N,N-di-Boc products. organic-chemistry.orgresearchgate.net The unique properties of HFIP, including its high ionizing power and strong hydrogen-bond-donating ability, are believed to facilitate the reaction. researchgate.netnih.gov

Below is a table summarizing the efficacy of different catalytic systems for N-Boc protection.

Catalyst SystemSubstrate ScopeReaction ConditionsKey Advantages
Ionic Liquids Structurally diverse aminesSolvent-free, ambient temperatureHigh chemoselectivity, catalyst recyclability, mild conditions. researchgate.netresearchgate.net
HFIP Primary, secondary, aromatic, heterocyclic aminesRoom temperature, 5-30 minutesRapid reaction, excellent yields, high chemoselectivity, recyclable catalyst. organic-chemistry.orgresearchgate.net
Sulfonated Reduced Graphene Oxide Aromatic and aliphatic aminesSolvent-free, ambient temperatureMetal-free, reusable solid acid catalyst, high yields. thieme-connect.com
Glycerol (B35011) (as solvent) Aliphatic and aromatic aminesCatalyst-free, room temperatureGreen protocol, excellent yields, high selectivity, solvent recyclability. rsc.org

Considerations for Reaction Conditions and Selectivity

The successful synthesis of this compound via N-tert-butoxycarbonylation requires careful consideration of reaction parameters to ensure high yield and selectivity. Factors such as the choice of solvent and the implementation of strategies for chemoselective functionalization are paramount.

Solvent Effects in Carbamate Formation

The solvent can significantly influence the rate and outcome of N-tert-butoxycarbonylation reactions. While the reaction can be carried out under solvent-free conditions, particularly with molten di-tert-butyl dicarbonate, the choice of solvent is often crucial for managing reaction temperature, solubility of reactants, and influencing selectivity. semanticscholar.orgumich.edu

For instance, conducting the reaction in water has been shown to be a catalyst-free and chemoselective method for the N-tert-butoxycarbonylation of amines. nih.gov This approach is environmentally benign and prevents the formation of many common side products. nih.gov Glycerol has also been utilized as a green solvent, offering a catalyst-free, efficient, and highly selective protocol at room temperature. rsc.org

In other cases, aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used. wikipedia.org The polarity of the solvent can affect the reaction, as demonstrated in studies where different product ratios were observed depending on the solvent used. nih.govrsc.org The use of specialized solvents like HFIP not only catalyzes the reaction but also dictates its efficiency and selectivity. organic-chemistry.org The thermal deprotection of N-Boc groups also shows solvent dependency, with fluorinated alcohols like TFE and HFIP being particularly effective. researchgate.netnih.gov

Chemoselective Functionalization Strategies

Chemoselectivity is a critical consideration in the synthesis of complex molecules, ensuring that only the desired functional group reacts. In the context of N-tert-butoxycarbonylation, this often involves selectively protecting an amine in the presence of other nucleophilic groups, such as hydroxyl or thiol groups.

Several strategies have been developed to achieve high chemoselectivity:

Catalyst-Free Conditions in Water or Glycerol: Performing the N-Boc protection in water or glycerol has been shown to be highly chemoselective. rsc.orgnih.gov For example, in water, amino alcohols and 2-aminophenol (B121084) afford the N-Boc protected derivative without the formation of oxazolidinone, a common side product. nih.gov

Use of Specific Catalysts: Catalysts like HFIP and certain ionic liquids promote the selective N-protection of amines over other functional groups. researchgate.netorganic-chemistry.org These catalysts often operate under mild conditions, which helps to prevent side reactions with more sensitive functional groups. organic-chemistry.org

Solvent-Free Conditions: Carrying out the reaction without a solvent can also lead to high selectivity, as demonstrated in protocols using catalysts like nanocerium oxide or sulfonated reduced graphene oxide. researchgate.netthieme-connect.com These methods have shown excellent tolerance for functional groups such as alcohols, phenols, and esters. researchgate.net

The table below highlights various chemoselective N-Boc protection methods.

MethodKey FeaturesSelectivity
Catalyst-free in Water Environmentally friendly, simple work-upHigh selectivity for amines over hydroxyl and thiol groups; no oxazolidinone formation from amino alcohols. nih.gov
HFIP as Catalyst/Solvent Rapid, high-yielding, recyclableExcellent chemoselectivity; no oxazolidinone formation from α-amino alcohols. organic-chemistry.orgresearchgate.net
Glycerol as Solvent Green, catalyst-freeHigh selectivity for N-Boc protection of various amines, including those with other functional groups. rsc.org
Nanocerium Oxide Catalyst Solvent-free, ambient temperatureExcellent functional group tolerance (alcohols, phenols, esters). researchgate.net

By carefully selecting the synthetic methodology, including the choice of Boc-donating reagent, catalyst, and solvent, the efficient and selective synthesis of this compound can be achieved.

Protecting Group Chemistry of the Tert Butoxycarbonyl Boc Group

Stability Profiles of Boc-Protected Amines

A key advantage of the Boc protecting group is its stability across a wide range of chemical environments, which allows for selective reactions elsewhere in a molecule. researchgate.net This stability is not absolute, and understanding its limits is essential for effective synthetic planning.

Boc-protected amines, such as tert-Butyl (3,3-difluoropropyl)carbamate, exhibit remarkable stability towards most nucleophiles and basic conditions. researchgate.netorganic-chemistry.org The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group significantly reduces its nucleophilicity. Consequently, the Boc group is resistant to common nucleophiles like organolithium (RLi), Grignard (RMgX), and organocuprate (RCuLi) reagents, as well as ammonia, primary amines, and sodium methoxide. organic-chemistry.org

It is also stable to strong bases such as lithium diisopropylamide (LDA) and potassium tert-butoxide, and weaker organic bases like triethylamine (B128534) and pyridine. organic-chemistry.org This stability under basic conditions makes the Boc group orthogonal to other protecting groups like the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgmasterorganicchemistry.com This orthogonality is a fundamental principle in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection of one group without affecting the other. rsc.org

While the nitrogen of a Boc-protected amine is significantly less nucleophilic, it can still react under certain electrophilic conditions. The group is generally stable to many electrophiles encountered in typical synthetic steps. organic-chemistry.org However, strong electrophiles can react. For instance, while stable to reagents like methyl iodide, the Boc group's integrity can be compromised by stronger Lewis acids, which can catalyze its cleavage. organic-chemistry.orgresearchgate.net The interaction with electrophiles is generally limited, preserving the protecting group during transformations such as esterifications or alkylations at other sites of the molecule.

The Boc group is valued for its resilience to a variety of reducing and oxidizing agents. researchgate.net It is notably stable under conditions of catalytic hydrogenation (e.g., H₂ over Palladium, Nickel, or Rhodium catalysts), a method commonly used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group. organic-chemistry.orgrsc.orgtotal-synthesis.com This allows for selective deprotection in molecules containing both Boc and Cbz groups. masterorganicchemistry.com The Boc group also withstands common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride. organic-chemistry.org

Similarly, it is generally stable to many common oxidizing agents, including potassium permanganate, osmium tetroxide, and chromium trioxide/pyridine (Collins reagent). organic-chemistry.org This broad stability allows for a wide range of synthetic modifications on a Boc-protected molecule without unintended deprotection.

Table 1: Stability of the Boc Protecting Group Under Various Conditions
Condition TypeReagent/ConditionStabilityReference
BasesTriethylamine, PyridineStable organic-chemistry.org
NaOH, t-BuOKStable organic-chemistry.org
PiperidineStable masterorganicchemistry.com
NucleophilesOrganometallics (RLi, RMgX)Stable organic-chemistry.org
Amines, EnolatesStable organic-chemistry.org
Reducing AgentsH₂/Pd, H₂/Ni, NaBH₄Stable organic-chemistry.orgtotal-synthesis.com
LiAlH₄Stable organic-chemistry.org
Oxidizing AgentsKMnO₄, OsO₄Stable organic-chemistry.org
DDQNot Stable total-synthesis.com
AcidsTrifluoroacetic Acid (TFA)Labile masterorganicchemistry.comjk-sci.com
Aqueous Phosphoric AcidLabile researchgate.netthieme-connect.com

Deprotection Strategies for the Boc Group

The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. The specific mechanism relies on the formation of a stable carbocation, which dictates the reagents used for its cleavage.

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comjk-sci.com The mechanism proceeds through several distinct steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.comchemistrysteps.com This is the favored site of protonation as the resulting positive charge is resonance-stabilized. chemistrysteps.com

C-O Bond Cleavage: The protonation facilitates the cleavage of the bond between the oxygen and the tertiary carbon, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com

Fragmentation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation can be quenched by a nucleophilic counter-ion, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The evolution of these two gases provides a visual indicator that the reaction is proceeding. chemistrysteps.com

While TFA is highly effective, milder acidic conditions can also be employed. Aqueous phosphoric acid has been identified as an effective reagent for Boc deprotection. researchgate.netthieme-connect.comresearchgate.net This method is considered environmentally benign and offers excellent selectivity, preserving other acid-sensitive groups such as benzyl (B1604629) esters, Cbz carbamates, and some silyl (B83357) ethers. organic-chemistry.orgresearchgate.netnih.gov The reaction is typically high-yielding and allows for a convenient workup. researchgate.netnih.gov

While acid-catalyzed cleavage is predominant, alternative methods have been developed for specific applications or when substrates are sensitive to strong acids. Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and trimethylsilyl (B98337) iodide (TMSI) can also effect Boc removal. researchgate.netwikipedia.org

A notable alternative involves the catalytic cleavage of the C-O bond. For example, the combination of the radical cation tris(4-bromophenyl)aminium (often called "magic blue") and triethylsilane can mediate a mild cleavage of the OtBu bond in tert-butyl carbamates under neutral conditions. organic-chemistry.org Other non-acidic methods include thermolysis at high temperatures, although this is less common. researchgate.netyoutube.com More recently, methods using oxalyl chloride in methanol (B129727) have been reported as a mild deprotection strategy. nih.govrsc.orgrsc.org Catalyst-free deprotection by heating in water has also been demonstrated for certain substrates. researchgate.net These alternative strategies expand the versatility of the Boc protecting group, allowing its removal under a broader range of conditions tailored to the specific needs of a synthetic route.

Optimization of Deprotection Conditions for Yield and Purity

The removal of the Boc protecting group, or deprotection, is a critical step that must be optimized to ensure high yield and purity of the desired amine. Traditional methods often rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comnih.gov However, the development of milder and more selective methods is an ongoing area of research to avoid unwanted side reactions and improve functional group tolerance.

The optimization of deprotection conditions involves a careful consideration of the reagent, solvent, temperature, and reaction time. For substrates containing fluorine atoms, such as this compound, the electronic effects of the fluorine atoms can influence the lability of the Boc group. Research on the deprotection of various N-Boc compounds, including those with electron-withdrawing groups, provides valuable insights into optimizing these conditions.

A study on the deprotection of N-Boc amines using oxalyl chloride in methanol demonstrated a mild and efficient method. nih.gov The results showed that aromatic N-Boc compounds with electron-withdrawing groups, such as fluoro, chloro, and nitro groups, undergo faster cleavage. nih.gov This suggests that the electron-withdrawing nature of the difluoropropyl group in this compound might facilitate its deprotection under similar mild acidic conditions.

Furthermore, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), has been shown to be effective for the thermolytic deprotection of N-Boc compounds. researchgate.net These solvents can promote the cleavage of the Boc group, often accelerated by microwave irradiation, providing a practical method for deprotection. researchgate.net

Below is a data table illustrating the optimization of deprotection conditions for various N-Boc protected amines, which can serve as a guide for the deprotection of this compound.

EntrySubstrateDeprotection ConditionsTimeYield (%)Reference
1N-Boc-4-fluoroaniline(COCl)₂ (3 equiv.), MeOH, RT1 h85 nih.gov
2N-Boc-4-chloroaniline(COCl)₂ (3 equiv.), MeOH, RT1 h88 nih.gov
3N-Boc-4-nitroaniline(COCl)₂ (3 equiv.), MeOH, RT1 h90 nih.gov
4N-Boc-indoleTFE, Reflux5 h65 researchgate.net
5N-Boc-indoleHFIP, Reflux0.5 h91 researchgate.net
6N-Boc-L-AlanineTetrabutylphosphonium bromide, 150 °C, with H₂O1.5 h98 rsc.org
7N-Boc-L-PhenylalanineTetrabutylphosphonium bromide, 150 °C, with H₂O1.5 h95 rsc.org

Orthogonal Protecting Group Principles in Multi-functional Synthesis

Orthogonal protection is a powerful strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. organic-chemistry.org The Boc group, being acid-labile, is a key player in many orthogonal protection schemes. It is commonly used in conjunction with groups that are stable to acid but labile to other conditions, such as:

Benzyloxycarbonyl (Cbz or Z) group: Removed by hydrogenolysis.

Fluorenylmethyloxycarbonyl (Fmoc) group: Removed by a base (e.g., piperidine).

Silyl ethers (e.g., TBDMS, TIPS): Removed by fluoride (B91410) ions.

The synthesis of complex molecules containing multiple functional groups often relies on these orthogonal strategies to achieve the desired transformations in a controlled manner. In the context of synthesizing molecules incorporating the 3,3-difluoropropylamine moiety, an orthogonal approach using this compound as a key intermediate can be envisioned.

For instance, a synthetic route could involve a molecule with both a Boc-protected amine and another functional group protected with a Cbz group. The Cbz group could be selectively removed via hydrogenolysis to allow for further functionalization at that position, while the Boc group on the difluoropropylamine moiety remains intact. Subsequently, the Boc group can be removed under acidic conditions to liberate the primary amine for a final transformation.

A hypothetical multi-step synthesis illustrating this principle is outlined below:

Scheme 1: Hypothetical Orthogonal Synthesis Involving a Boc-Protected Fluorinated Intermediate

Starting Material: A bifunctional molecule containing a hydroxyl group and another reactive site. The hydroxyl group is protected with a Cbz group.

Alkylation: The other reactive site is alkylated with a suitable precursor to introduce the Boc-protected 3,3-difluoropropylamine moiety. This step would yield an intermediate with both Cbz and Boc protecting groups.

Selective Deprotection of Cbz: The Cbz group is removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), leaving the Boc group untouched. This unmasks the hydroxyl group for further reaction.

Functionalization: The newly freed hydroxyl group is then modified as desired.

Final Boc Deprotection: The Boc group is removed using acidic conditions (e.g., TFA in DCM) to yield the final product containing the free 3,3-difluoropropylamine.

StepReactionTypical Yield (%)Reference for Reaction Type
1Cbz Protection of an Alcohol>90General knowledge
2Alkylation with a Boc-protected amine precursor70-90 nih.gov
3Selective Cbz Deprotection (Hydrogenolysis)>95 organic-chemistry.org
4Esterification of the deprotected alcohol80-95General knowledge
5Boc Deprotection (Acidic)>90 commonorganicchemistry.comnih.gov

Organic Reactions and Transformations Involving Tert Butyl 3,3 Difluoropropyl Carbamate

Reactions of the Carbamate (B1207046) Nitrogen

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of tert-Butyl (3,3-difluoropropyl)carbamate can be readily removed, and the carbamate itself can be a site for further derivatization.

Deprotection and Subsequent Amine Reactions

The primary reaction of the carbamate nitrogen is its deprotection to unveil the 3,3-difluoropropylamine. This transformation is typically achieved under acidic conditions, a standard procedure for Boc group removal. For instance, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent efficiently cleaves the carbamate, liberating the free amine. A specific example is the deprotection of this compound using hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at elevated temperatures, a method detailed in the synthesis of triazole LPA1 antagonists. colab.wsgoogle.comgoogle.com

Once deprotected, the resulting 3,3-difluoropropylamine is a versatile intermediate that can undergo a variety of subsequent reactions. A common application is in reductive amination, where it reacts with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines. For example, 3,3-difluoropropylamine has been utilized in reductive amination reactions with dialdehydes derived from nucleosides, in the presence of sodium cyanoborohydride and acetic acid, to synthesize novel N-fluoroalkylated morpholino nucleoside chimeras. soton.ac.uk These reactions highlight the utility of this compound as a precursor to functionalized amine building blocks.

Table 1: Deprotection of this compound and Subsequent Reactions of 3,3-difluoropropylamine

Reaction Reagents and Conditions Product Type Reference
Deprotection Hydrazine hydrate, Ethanol, 70°C Primary Amine colab.wsgoogle.comgoogle.com
Reductive Amination Dialdehyde, NaCNBH₃, Acetic Acid N-Fluoroalkylated Morpholino Nucleoside soton.ac.uk

Derivatization Studies of the Carbamate Group

While deprotection is the most common transformation, the carbamate group itself can be derivatized, although specific examples for this compound are not extensively documented in the literature. In principle, the nitrogen atom of the Boc-protected amine, while significantly less nucleophilic than the free amine, can still participate in certain reactions. For example, N-alkylation or N-arylation could be achieved under specific conditions, though this would likely require strong bases and electrophiles due to the steric hindrance and electronic withdrawing nature of the Boc group. Such derivatizations would offer a pathway to modified carbamates with potentially altered properties or further synthetic utility.

Reactions of the Difluoropropyl Moiety

The difluoropropyl chain of this compound is another key site for chemical transformations, with the geminal fluorine atoms influencing its reactivity.

Nucleophilic Substitution Reactions on the Alkyl Chain

The carbon-fluorine bond is exceptionally strong, making direct nucleophilic substitution of a fluorine atom on an unactivated alkyl chain challenging. However, substitution reactions can be facilitated by introducing a good leaving group at a position adjacent to the fluorine atoms or at the terminal carbon. For instance, a common strategy involves the conversion of a terminal hydroxyl group to a tosylate, which can then be displaced by a nucleophile. While direct nucleophilic substitution on the difluorinated carbon of the propyl chain in this compound is not a commonly reported reaction, the analogous transformation on similar structures suggests its feasibility under forcing conditions or with appropriate activation.

A more common approach to functionalize the alkyl chain involves reactions at the carbon atoms not directly bonded to fluorine. For example, if a leaving group is present on the propyl chain, intramolecular nucleophilic attack by the carbamate nitrogen could potentially lead to the formation of heterocyclic structures like azetidines or pyrrolidines, although this would require specific precursors not directly derived from the title compound without further modification.

Fluorine-Directed Reactivity in Organic Transformations

The presence of two fluorine atoms on the propyl chain significantly influences the electronic environment of the molecule. The strong electron-withdrawing nature of fluorine can activate adjacent C-H bonds, making them more susceptible to deprotonation and subsequent functionalization. This principle is the basis of fluorine-directed C-H activation, a powerful tool in modern organic synthesis. soton.ac.uk While specific examples of such transformations originating from this compound are not widely reported, the underlying principle suggests potential for novel reactivity. For instance, metal-catalyzed C-H functionalization reactions could selectively introduce new substituents onto the difluoropropyl moiety, guided by the electronic influence of the fluorine atoms.

Furthermore, the deprotected 3,3-difluoropropylamine can be incorporated into various heterocyclic systems. The synthesis of isoxazolylpyridine ethers, which are potent and selective nicotinic acetylcholine (B1216132) receptor partial agonists, involves the use of a building block that, after several steps including a Boc-deprotection, could conceptually originate from a difluoropropylamine precursor. nih.gov The fluorine atoms in the final molecule can enhance metabolic stability and binding affinity.

Participation in Cross-Coupling Reactions

Direct participation of this compound in cross-coupling reactions as a coupling partner is not a well-documented transformation. Typically, in reactions like the Suzuki or Buchwald-Hartwig couplings, aryl or vinyl halides/triflates are coupled with boronic acids or amines, respectively. The C(sp³)-N bond of the carbamate is generally stable under these conditions.

However, the deprotected 3,3-difluoropropylamine can readily participate in cross-coupling reactions. For example, it can serve as the amine component in Buchwald-Hartwig amination reactions to be coupled with aryl or heteroaryl halides, leading to the formation of N-(3,3-difluoropropyl)anilines or related structures. These products are valuable intermediates in medicinal chemistry. For example, various 4-phenylamino-quinazolin-6-yl-amides, which act as inhibitors of tyrosine kinases, have been synthesized using a range of fluorinated amines, including 3,3-difluoropropylamine, as building blocks for the amide side chain. colab.wsgoogle.combldpharm.com This highlights the indirect but crucial role of this compound as a precursor for substrates in cross-coupling reactions.

Investigation of Radical Pathways in Related Systems

The investigation of radical pathways involving this compound is another area where direct studies are limited. However, the behavior of related N-Boc protected amines and fluorinated alkyl chains in radical reactions can provide insights into potential transformations.

Radical reactions often initiated by photoredox catalysis or radical initiators can lead to C-H functionalization. For a molecule like this compound, the C-H bonds on the propyl chain could be susceptible to hydrogen atom transfer (HAT) to generate an alkyl radical. The position of this radical formation would be influenced by the directing effects of the adjacent functional groups. The electron-withdrawing nature of the difluoro group would likely disfavor radical formation at the C3 position, making the C2 and C1 positions more probable sites for radical generation.

Once formed, this radical intermediate could participate in a variety of transformations, such as addition to a double bond or a coupling with another radical species. Research on the radical-mediated functionalization of N-alkoxycarbonylamines has shown that radicals can be generated at the α-position to the nitrogen atom, leading to the synthesis of α-functionalized amines.

Furthermore, the study of radical additions to fluorinated olefins provides a basis for understanding the potential reactivity of the difluoropropyl moiety. While not an investigation of this compound itself, these studies demonstrate the compatibility of the difluoroalkyl motif with radical chemistry.

The table below outlines some general types of radical reactions and how a molecule with the structural features of this compound might theoretically be involved.

Radical Reaction Type Potential Involvement of a Related System Hypothetical Product Class
Hydrogen Atom Transfer (HAT) followed by C-C bond formationA radical initiator abstracts a hydrogen from the propyl chain, followed by coupling with an alkene.Functionalized difluoropropylamine derivatives
Minisci-type ReactionA radical generated from the difluoropropylamine derivative adds to a protonated heteroarene.Heteroaryl-substituted difluoropropylamines
Photoredox-catalyzed C-N couplingThe Boc-protected amine could potentially be a precursor to a nitrogen-centered radical for coupling reactions.Hydrazine or amine derivatives

Synthetic Utility and Advanced Applications

Intermediate for Complex Organic Molecules

As a carbamate-protected amine derivative, tert-Butyl (3,3-difluoropropyl)carbamate is a key intermediate for introducing a 3,3-difluoropropylamine moiety into more complex structures. The Boc group provides robust protection during various synthetic transformations and can be removed under specific acidic conditions, unmasking the primary amine for further functionalization.

The primary amine, accessible after deprotection of this compound, is a critical nucleophile for the construction of polyamines and peptidomimetics. The synthesis of polyamine derivatives often involves the sequential alkylation or acylation of amine precursors. nih.gov Carbamate-protected diamines are common starting materials in these syntheses. For instance, di-Boc protected homospermidine has been used in reactions with bromides to form larger polyamine structures. nih.gov By analogy, the 3,3-difluoropropylamine unit can be incorporated into polyamine chains, where the fluorine atoms can influence properties such as basicity, binding affinity, and metabolic stability.

In the field of peptidomimetics, which aims to replicate the structure and function of peptides, non-natural amino acids and building blocks are essential. The synthesis of peptidomimetics frequently employs solid-phase synthesis techniques where Boc or Fmoc-protected amino acids are standard components. mdpi.com The 3,3-difluoropropylamine moiety derived from the title compound can be integrated into peptide-like scaffolds to create novel structures with potentially enhanced biological activity or stability. The fluorine atoms can act as hydrogen bond acceptors and improve the binding affinity of the molecule to its biological target.

Table 1: General Methods for Polyamine Synthesis Applicable to Fluorinated Precursors

Synthetic Method Description Reference
N-Alkylation Reaction of amines with haloalkanes, often leading to a mixture of secondary and tertiary amines or quaternary ammonium (B1175870) salts. nih.gov nih.gov
Acylation Formation of amide bonds by reacting amines with acylating agents, a common method for creating polyamine conjugates. nih.gov nih.gov
Reductive Alkylation Reaction of an amine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. mdpi.com mdpi.com

The gem-difluoromethylene group is a recognized isostere for carbonyl groups, ethers, and other functionalities. This makes this compound an attractive precursor for a wide range of fluorinated compounds with tailored architectures. The compound serves as a building block for introducing the C(F₂) moiety, which can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity, and alter conformational preferences. Its application allows for the precise installation of a difluorinated three-carbon chain into target molecules, a valuable strategy in the design of enzyme inhibitors and other biologically active agents.

Application in Functional Molecule Design

The dual functionality of this compound—a protected amine and a difluorinated tail—makes it a versatile tool in the design of functional molecules.

The deprotected 3,3-difluoropropylamine can readily react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. researchgate.net The synthesis is typically a straightforward addition reaction. researchgate.net For example, the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate was achieved by reacting tert-butyl (6-aminohexyl)carbamate with 3-fluorophenyl isocyanate. mdpi.com A similar strategy using the amine derived from this compound would yield novel fluorinated urea derivatives. These compounds can serve as frameworks for creating more complex molecules, such as unsymmetrical diureas. mdpi.comresearchgate.net

Table 2: Synthesis of a Representative Urea Derivative

Reactant 1 Reactant 2 Product Reference

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The amine functionality of the deprotected title compound can be a key nucleophile in reactions to form nitrogen-containing heterocycles. Following initial bond formation, such as acylation, the difluorinated propyl chain can be involved in subsequent cyclization reactions. For example, tert-butyl carbamate (B1207046) derivatives are used in the synthesis of complex structures like benzamido-phenylcarbamates through condensation reactions. nih.gov The unique electronic nature of the difluoro group can influence the reactivity and outcome of these cyclization strategies, leading to novel heterocyclic scaffolds that would be otherwise difficult to access.

Contribution to Fluorine-Containing Scaffolds

The primary contribution of this compound is its role as a carrier of the 3,3-difluoropropylamine scaffold. The incorporation of this fluorine-containing motif is a proven method for enhancing the pharmacological profile of a molecule. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, while the C-F bond can improve metabolic stability and binding affinity to target proteins. The compound provides a direct and efficient route to introduce this specific fluorinated three-carbon unit into a variety of molecular backbones, making it a key component in the development of new fluorine-containing drugs and materials.

Mechanistic Investigations

Elucidation of Carbamate (B1207046) Formation Mechanisms

The formation of tert-butyl (3,3-difluoropropyl)carbamate typically proceeds through the reaction of 3,3-difluoropropan-1-amine (B3190692) with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism involves the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride. nih.govnih.gov This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group, which can then decompose to the stable products of carbon dioxide and tert-butoxide. The tert-butoxide, being a base, can then neutralize the protonated carbamate. nih.gov

The presence of the two fluorine atoms on the carbon adjacent to the methylene (B1212753) group attached to the nitrogen in 3,3-difluoropropan-1-amine is expected to have a significant impact on the nucleophilicity of the amine. Fluorine is a highly electronegative atom, and the gem-difluoro group exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to a non-fluorinated analogue like n-propylamine. masterorganicchemistry.com Consequently, the reaction rate for the formation of this compound may be slower than that for its non-fluorinated counterpart under identical conditions.

The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction, particularly when dealing with less nucleophilic amines. masterorganicchemistry.com The base can deprotonate the amine, increasing its nucleophilicity, or activate the Boc anhydride. youtube.com

Table 1: Key Aspects of the Carbamate Formation Mechanism

Mechanistic StepDescriptionInfluence of Difluoropropyl Group
Nucleophilic Attack The nitrogen atom of 3,3-difluoropropan-1-amine attacks a carbonyl carbon of di-tert-butyl dicarbonate.The electron-withdrawing nature of the CF2 group decreases the nucleophilicity of the amine, potentially slowing this step.
Tetrahedral Intermediate A short-lived intermediate with a tetrahedral carbon is formed.The stability of this intermediate could be influenced by the electronic effects of the difluoropropyl group.
Leaving Group Departure The tert-butyl carbonate group is expelled.This step is generally fast and driven by the formation of stable byproducts.
Deprotonation A base removes the proton from the nitrogen atom of the newly formed carbamate.The acidity of this proton may be slightly increased due to the inductive effect of the fluorine atoms.

Mechanistic Studies of Boc Deprotection Pathways

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of this compound typically follows a well-established acid-catalyzed mechanism.

The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. nih.govnd.edu This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The subsequent step involves the cleavage of this bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. nd.edu The tert-butyl cation can be trapped by a nucleophile or can eliminate a proton to form isobutylene (B52900). acsgcipr.org The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free 3,3-difluoropropan-1-amine. nih.govnd.edu

The electron-withdrawing nature of the 3,3-difluoropropyl group is expected to influence the deprotection mechanism. The fluorine atoms can decrease the basicity of the carbamate's carbonyl oxygen, potentially making the initial protonation step more difficult compared to non-fluorinated analogues. However, once protonated, the inductive effect of the fluorine atoms might facilitate the departure of the carbamic acid moiety.

Alternative, milder deprotection methods have been developed, which could also be applicable to this compound. These include the use of aqueous phosphoric acid, which offers a more environmentally benign approach. nih.gov Thermolytic deprotection, using solvents like trifluoroethanol or hexafluoroisopropanol at elevated temperatures, provides another acid-free alternative. acs.org

Table 2: Key Steps in the Acid-Catalyzed Boc Deprotection of this compound

Mechanistic StepDescriptionInfluence of Difluoropropyl Group
Protonation The carbonyl oxygen of the carbamate is protonated by a strong acid.The electron-withdrawing CF2 group may decrease the basicity of the oxygen, potentially requiring stronger acidic conditions.
Formation of tert-Butyl Cation The C-O bond cleaves, releasing a stable tert-butyl cation.The stability of the resulting carbamic acid may be influenced by the fluorine atoms.
Decarboxylation The unstable carbamic acid intermediate decomposes to carbon dioxide and the free amine.This is typically a rapid and irreversible step.
Final Product The protonated 3,3-difluoropropan-1-amine is formed.The basicity of the final amine product is lower than its non-fluorinated counterpart.

Reaction Mechanism Studies Involving the Difluoropropyl Group

The 3,3-difluoropropyl group within this compound can potentially participate in various reactions, although specific mechanistic studies on this particular compound are not extensively documented. The presence of the gem-difluoro unit significantly alters the chemical properties of the adjacent carbons and hydrogens.

One potential reaction pathway is elimination. Under strongly basic conditions, deprotonation of the carbon atom adjacent to the CF2 group could occur, although this is generally difficult due to the acidity of the N-H proton of the carbamate itself. If a strong, non-nucleophilic base were to deprotonate the α-carbon, subsequent elimination of a fluoride (B91410) ion could, in principle, lead to a fluoroalkene. However, such reactions typically require harsh conditions. masterorganicchemistry.comlibretexts.org

The C-F bond is generally strong and unreactive. However, under specific catalytic conditions, C-F bond activation could be a possibility, leading to functionalization of the difluoropropyl group. Such transformations are at the forefront of modern organic chemistry but would require specialized reagents and catalysts.

Table 3: Potential Reactivity of the Difluoropropyl Group

Reaction TypeMechanistic ConsiderationsLikelihood for this compound
Elimination Requires a strong base to deprotonate the C-H bond adjacent to the CF2 group, followed by fluoride elimination.Unlikely under standard conditions due to the acidity of the N-H proton and the strength of the C-F bond.
Substitution Nucleophilic substitution of the fluorine atoms is generally very difficult.Highly unlikely due to the strength of the C-F bond and the lack of a good leaving group.
C-F Activation Requires specific transition metal catalysts or other activating reagents.Possible under specialized, non-standard reaction conditions.
Inductive Effects The electron-withdrawing nature of the CF2 group influences the reactivity of the carbamate moiety.This is the most significant and consistently observed effect in its chemical behavior.

Retrosynthetic Analysis of Tert Butyl 3,3 Difluoropropyl Carbamate

Disconnection Strategies for the Carbamate (B1207046) Linkage

The tert-butoxycarbonyl (Boc) group is a common amine-protecting group in organic synthesis, and its installation or disconnection is well-documented. Two primary disconnection strategies are considered for the carbamate linkage in the target molecule.

Strategy 1: C(O)-N Bond Cleavage The most direct and widely employed retrosynthetic disconnection involves the cleavage of the amide bond within the carbamate group. This bond is synthetically formed by the reaction of an amine with a suitable carbonyl electrophile. This disconnection leads to two key precursors: 3,3-difluoropropylamine and a tert-butoxycarbonyl (Boc) group donor.

3,3-difluoropropylamine : This is the core fluorinated building block.

Boc-group donor : The most common laboratory reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which reacts with primary amines under basic or neutral conditions to afford the Boc-protected amine with high efficiency. Other reagents capable of donating the Boc group include tert-butyl chloroformate and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).

This disconnection is highly favored due to the mild conditions required for the forward reaction (Boc protection) and the commercial availability and stability of reagents like Boc₂O.

Strategy 2: N-C1 Bond Cleavage An alternative disconnection targets the bond between the nitrogen atom and the propyl chain. This corresponds to an N-alkylation reaction in the forward sense. This strategy breaks the molecule down into tert-butyl carbamate and an electrophilic 3,3-difluoropropyl synthon.

tert-Butyl carbamate : A stable, commercially available solid.

3,3-difluoropropyl halide (or sulfonate) : A reactive species such as 3,3-difluoropropyl bromide, iodide, or tosylate is required.

The forward synthesis for this strategy involves the alkylation of tert-butyl carbamate with the difluoropropyl electrophile, typically under basic conditions using a non-nucleophilic base like sodium hydride to deprotonate the carbamate nitrogen. wikipedia.org

Disconnection StrategyBond CleavedPrecursor 1Precursor 2
Strategy 1 Carbonyl-Nitrogen3,3-DifluoropropylamineDi-tert-butyl dicarbonate (Boc₂O)
Strategy 2 Nitrogen-Propyltert-Butyl carbamate3,3-Difluoropropyl halide

Retrosynthetic Pathways to the Difluoropropyl Segment

Pathway from 3,3-Difluoropropan-1-ol (B2636649) A highly convergent route begins with the commercially available or synthetically accessible 3,3-difluoropropan-1-ol . nih.govsigmaaldrich.com This alcohol can be converted to the target amine through standard functional group interconversions.

Activation of the Hydroxyl Group : The alcohol is first converted into a better leaving group. This can be achieved by tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride) to form a sulfonate ester, or by reaction with reagents like phosphorus tribromide to form 3,3-difluoropropyl bromide.

Introduction of the Amino Group : The resulting electrophile can be subjected to nucleophilic substitution. Common methods include the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or, more directly, reaction with sodium azide (B81097) to form 3,3-difluoropropyl azide, which is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Pathway from 3,3-Difluoropropanoic Acid Another viable precursor is 3,3-difluoropropanoic acid , which is also commercially available. chemspider.comlzchemical.comchemicalbook.comnih.gov

Reduction to Alcohol : The carboxylic acid can be cleanly reduced to 3,3-difluoropropan-1-ol using powerful reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or LiAlH₄. From the alcohol, the synthesis proceeds as described in the pathway above.

Direct Conversion to Amine : Alternatively, the carboxylic acid can be converted to an acyl chloride and then subjected to a Curtius rearrangement to yield the amine, albeit with the loss of one carbon atom, making this route unsuitable for the target molecule. A Hofmann rearrangement of the corresponding amide (3,3-difluoropropanamide) would also lead to a shorter carbon chain. Therefore, reduction to the alcohol is the more logical path.

Pathway from a Carbonyl Precursor If fluorinated starting materials are unavailable, the gem-difluoro motif must be constructed. This is most often achieved by the deoxofluorination of an aldehyde.

Retrosynthesis to an Aldehyde : The key precursor 3,3-difluoropropan-1-ol can be disconnected to a protected 3-hydroxypropanal (B37111).

Fluorination : The aldehyde functionality is then fluorinated to the gem-difluoride using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for converting aldehydes and ketones into their corresponding gem-difluorides. wikipedia.orgorgsyn.orgdurham.ac.uk The reaction would be performed on a protected form of 3-hydroxypropanal to prevent reaction at the alcohol.

PathwayKey IntermediatePreceding SynthonKey Transformation
A 3,3-Difluoropropylamine3,3-Difluoropropan-1-olTosylation/Mesylation followed by Azide Displacement & Reduction
B 3,3-Difluoropropan-1-ol3,3-Difluoropropanoic acidCarboxylic Acid Reduction (e.g., with BH₃·THF)
C 3,3-Difluoropropan-1-ol3-Oxo-1-propanol (protected)Deoxofluorination (e.g., with DAST)

Identification of Key Precursors and Starting Materials

The primary precursors and plausible starting materials are summarized below.

Table of Key Synthetic Intermediates

Compound Name Molecular Formula Role in Synthesis
3,3-Difluoropropylamine C₃H₇F₂N Primary amine for Boc protection
3,3-Difluoropropan-1-ol C₃H₆F₂O Precursor to the amine via functional group interconversion nih.gov
3,3-Difluoropropanoic acid C₃H₄F₂O₂ Precursor to the alcohol via reduction chemspider.comnih.gov
Di-tert-butyl dicarbonate C₁₀H₁₈O₅ Boc-donating reagent
tert-Butyl carbamate C₅H₁₁NO₂ Nucleophile for alkylation

| 3,3-Difluoropropyl bromide | C₃H₅BrF₂ | Electrophile for N-alkylation |

Table of Compound Names Mentioned

Compound Name
tert-Butyl (3,3-difluoropropyl)carbamate
3,3-Difluoropropylamine
Di-tert-butyl dicarbonate
tert-Butyl chloroformate
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
tert-Butyl carbamate
3,3-Difluoropropyl bromide
3,3-Difluoropropyl iodide
3,3-Difluoropropyl tosylate
3,3-Difluoropropan-1-ol
p-Toluenesulfonyl chloride
Methanesulfonyl chloride
Phosphorus tribromide
Potassium phthalimide
Sodium azide
3,3-Difluoropropyl azide
Lithium aluminum hydride
3,3-Difluoropropanoic acid
Borane-tetrahydrofuran
3,3-Difluoropropanamide
3-Hydroxypropanal

Advanced Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for determining the precise arrangement of atoms within the tert-Butyl (3,3-difluoropropyl)carbamate molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map out the carbon-hydrogen framework and confirm the presence and location of the fluorine atoms.

In a typical ¹H NMR spectrum of this compound, the protons of the tert-butyl group would appear as a sharp singlet peak, usually in the upfield region around 1.4 ppm, integrating to nine protons. The protons on the propyl chain would exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen (CH₂-N) would likely appear as a triplet, while the methylene group adjacent to the difluorinated carbon (CH₂-CF₂) would present as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms. The proton attached to the nitrogen of the carbamate group (NH) would typically be observed as a broad singlet.

The ¹³C NMR spectrum provides further structural confirmation by identifying all the unique carbon environments in the molecule. The carbonyl carbon of the carbamate group would be found significantly downfield. The carbons of the tert-butyl group would appear as two distinct signals, one for the quaternary carbon and one for the three equivalent methyl carbons. The carbons of the propyl chain would be distinguishable, with the difluorinated carbon showing a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy is particularly crucial for confirming the presence and chemical environment of the fluorine atoms. For this compound, the two equivalent fluorine atoms would be expected to produce a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent methylene protons.

Table 1: Representative ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
(CH₃)₃C- ~1.4 Singlet -
-CH₂-N ~3.3 Triplet ~7
-CH₂-CF₂ ~2.1 Triplet of Triplets ~7, ~14

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
(CH₃)₃C - ~80 Singlet
(C H₃)₃C- ~28 Singlet
C =O ~156 Singlet
-C H₂-N ~40 Singlet
-C H₂-CF₂ ~35 Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural integrity through the analysis of its fragmentation patterns. Using techniques such as electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this molecular ion allows for the confirmation of the compound's molecular formula.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Description
[M+H]⁺ 196.1 Molecular Ion
[M-C₄H₈+H]⁺ 140.1 Loss of isobutylene (B52900)

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal of sufficient quality is a prerequisite for SCXRD analysis.

If a suitable crystal is grown, the diffraction data would reveal the exact conformation of the molecule in the crystal lattice. Key parameters that would be determined include the bond lengths of the C-F, C-N, C=O, and C-O bonds, as well as the bond angles around the carbamate and difluoropropyl moieties. Furthermore, SCXRD analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate and the oxygen or fluorine atoms of neighboring molecules. These interactions are crucial for understanding the packing of the molecules in the solid state and can influence the physical properties of the compound, such as its melting point and solubility. As of the latest literature review, a definitive single-crystal structure for this compound has not been reported in publicly accessible databases.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating the energetics of reaction pathways and the structures of transition states involved in the synthesis of tert-Butyl (3,3-difluoropropyl)carbamate. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) to ensure accuracy in the computed electronic structures and energies.

These calculations can be applied to key synthetic steps, such as the reaction of 3,3-difluoropropan-1-amine (B3190692) with di-tert-butyl dicarbonate (B1257347). By modeling this reaction, the activation energies and reaction enthalpies can be determined, providing a quantitative measure of the reaction's feasibility and kinetic profile. The transition state geometry reveals the critical atomic arrangement at the peak of the energy barrier, offering insights into the factors that govern the reaction rate.

Table 1: Calculated Energetic Parameters for a Key Synthetic Step

Parameter Value (kcal/mol)
Activation Energy (Ea) +15.7
Enthalpy of Reaction (ΔHr) -22.4
Gibbs Free Energy of Reaction (ΔGr) -20.1

Note: These values are hypothetical and representative of typical data obtained from DFT calculations for carbamate (B1207046) formation.

Conformational Analysis and Molecular Modeling of Carbamate Derivatives

The presence of fluorine atoms in this compound significantly influences its conformational preferences due to steric and stereoelectronic effects, such as the gauche effect. Molecular modeling techniques, including conformational searches and geometry optimizations, are employed to identify the low-energy conformations of the molecule.

Computational analysis reveals several low-energy conformers, with the relative populations determined by their Boltzmann distribution at a given temperature. The interplay between the dipoles of the C-F bonds and the carbamate group is also a crucial factor in determining the most stable conformations.

Table 2: Key Dihedral Angles and Relative Energies of Low-Energy Conformers

Conformer Dihedral Angle (F-C3-C2-C1) Dihedral Angle (C2-C1-N-C(O)) Relative Energy (kcal/mol)
A 65° (gauche) 178° (anti) 0.00
B 175° (anti) 175° (anti) 1.25
C 68° (gauche) 70° (gauche) 2.10

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules.

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry plays a vital role in predicting the reactivity and selectivity of synthetic pathways leading to this compound. By calculating molecular properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, chemists can anticipate how the molecule will behave in different chemical environments.

For instance, in the synthesis of the precursor 3,3-difluoropropylamine, computational models can predict the regioselectivity of fluorination reactions. Similarly, when considering potential side reactions during the carbamate formation, theoretical calculations can help to identify the most likely undesired products and suggest reaction conditions that would minimize their formation.

The prediction of selectivity is often based on comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy is kinetically favored and will be the dominant route. This predictive capability is invaluable for optimizing synthetic routes, improving yields, and reducing experimental trial-and-error.

Table 3: Computational Parameters for Predicting Reactivity

Molecular Property Predicted Influence on Reactivity
LUMO Energy Lower energy indicates higher susceptibility to nucleophilic attack.
HOMO Energy Higher energy suggests greater nucleophilicity.
Atomic Charges More positive carbon atoms are more electrophilic.
Steric Hindrance Bulky groups can block access to reactive sites, influencing regioselectivity.

Note: This table provides a conceptual framework for how computational parameters are used to predict chemical reactivity.

Green Chemistry Principles in the Synthesis of Tert Butyl 3,3 Difluoropropyl Carbamate and Its Analogs

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of fluorinated compounds often involves hazardous reagents and harsh reaction conditions. However, recent advancements have paved the way for more environmentally benign routes that can be adapted for the synthesis of tert-butyl (3,3-difluoropropyl)carbamate.

One of the key aspects of a greener synthesis is the choice of the fluorinating agent. Historically, the production of fluorochemicals has relied on hydrogen fluoride (B91410) (HF), a highly toxic and corrosive gas. A significant breakthrough in this area is the development of methods that bypass the use of HF by utilizing fluorite (CaF2), a naturally occurring mineral, as the fluorine source. This approach has the potential to significantly reduce the hazards associated with fluorochemical production and decrease the carbon footprint of the industry.

Another promising strategy is the use of electrochemical fluorination (ECF), which is recognized for its efficiency in producing a variety of perfluorinated compounds on a large scale. This method can offer a more sustainable alternative to traditional chemical oxidation or reduction processes.

Furthermore, the protection of the amine group with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of the target molecule. Greener methods for this transformation have been developed, such as catalyst-free N-Boc protection of amines in an aqueous medium. These methods avoid the use of hazardous catalysts and organic solvents, making the process more environmentally friendly. A direct and sustainable synthesis of tertiary butyl esters has also been developed using flow microreactor systems, which can be more efficient and versatile compared to batch processes.

The following table summarizes potential environmentally benign routes applicable to the synthesis of this compound and its analogs.

Synthetic StepTraditional RoutePotential Greener AlternativeKey Advantages of Greener Alternative
Fluorination Use of hazardous fluorinating agents like HF gas.Direct use of fluorite (CaF2) or electrochemical fluorination.Avoids highly toxic and corrosive HF, potentially lower carbon footprint, and scalable.
N-Boc Protection Use of catalysts and organic solvents.Catalyst-free reaction in an aqueous medium or using flow microreactors.Eliminates the need for hazardous catalysts and solvents, and can be more efficient.

Use of Sustainable Reagents and Catalysts

The selection of reagents and catalysts plays a crucial role in the development of sustainable synthetic processes. For the synthesis of this compound, the focus is on replacing toxic and hazardous substances with safer and more sustainable alternatives.

In the context of fluorination, modern fluorinating agents are being developed to be safer to handle with minimal environmental impact. While many fluorinating agents are inherently reactive, the development of new reagents and safer handling techniques is a key area of research. Biocatalysis, using enzymes like fluorinases, represents a particularly green approach to C-F bond formation, as it occurs under mild aqueous conditions. However, the substrate scope of these enzymes can be a limitation.

For the carbamoylation step, a novel method for the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide (t-BuOLi) as the sole base has been reported. This approach avoids the need for toxic reagents and metal catalysts, aligning with the principles of sustainable chemistry. Additionally, the use of carbon dioxide (CO2) as a renewable C1 source for carbamate (B1207046) synthesis is a highly attractive green alternative. This process can be facilitated by reusable polymer-supported catalysts, which can be easily recovered and reused for multiple cycles, further enhancing the sustainability of the process.

Iron(III) salts have also been explored as sustainable catalysts for the deprotection of Boc groups, offering a clean and practical alternative to traditional methods that use strong acids or expensive reagents.

The table below highlights some sustainable reagents and catalysts that could be employed in the synthesis of this compound.

Reaction StepConventional Reagent/CatalystSustainable AlternativeBenefits of Sustainable Alternative
Fluorination Harsh and toxic fluorinating agents.Biocatalysis (fluorinase) or modern, safer fluorinating agents.Mild reaction conditions, reduced toxicity, and improved safety.
Carbamoylation Toxic reagents and metal catalysts.t-BuOLi as a base or CO2 with a reusable polymer-supported catalyst.Avoids toxic materials, utilizes a renewable feedstock (CO2), and allows for catalyst recycling.
Deprotection Strong acids or expensive catalysts.Iron(III) salts.Inexpensive, environmentally benign, and allows for a clean reaction.

Minimization of Waste and Hazardous By-products

A core principle of green chemistry is the minimization of waste. This can be achieved through various strategies, including improving atom economy, using catalytic processes, and recycling reagents and solvents.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are inherently less wasteful. For the synthesis of this compound, choosing synthetic routes that maximize the incorporation of starting materials into the final product is crucial for waste reduction.

The development of direct fluorination methods can also contribute to waste minimization by streamlining the production process and reducing the number of synthetic steps. Artificial intelligence (AI) is also being used to optimize production processes for fluorinated compounds, which can help to minimize waste and improve energy efficiency.

Furthermore, the development of processes that utilize waste materials as starting materials is a key aspect of a circular economy in the chemical industry. For instance, technology that uses fluorinated waste material as a source for producing high-value fluorochemicals is being developed.

Strategies for waste minimization in the synthesis of this compound are summarized in the table below.

StrategyDescriptionImpact on Waste Reduction
High Atom Economy Reactions Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the product.Reduces the formation of by-products that would otherwise become waste.
Catalytic Processes Employing catalysts that can be used in small quantities and recycled for multiple reaction cycles.Minimizes the generation of stoichiometric waste.
Process Optimization Utilizing technologies like AI and flow microreactors to improve reaction efficiency and reduce side reactions.Decreases the formation of impurities and by-products, leading to less waste.
Use of Renewable Feedstocks Incorporating renewable resources like CO2 into the synthetic pathway.Reduces reliance on fossil fuels and can lead to a more sustainable product lifecycle.
Waste Valorization Using waste materials from other processes as starting materials.Creates a more circular economy and reduces the overall environmental impact of chemical production.

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